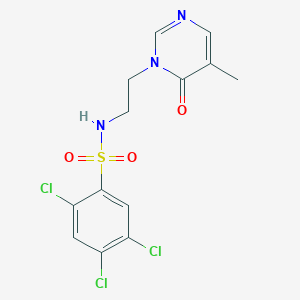

2,4,5-trichloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trichloro-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl3N3O3S/c1-8-6-17-7-19(13(8)20)3-2-18-23(21,22)12-5-10(15)9(14)4-11(12)16/h4-7,18H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAJYMILFWMKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Sulfonation of Benzene Derivatives

The preparation of 2,4,5-trichlorobenzenesulfonyl chloride begins with 1,2,4-trichlorobenzene, which undergoes sulfonation using fuming sulfuric acid (oleum) containing 5–10% free sulfur trioxide. The reaction proceeds at 0–20°C to minimize polysubstitution, yielding 2,4,5-trichlorobenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride:

$$

\text{2,4,5-Trichlorobenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,4,5-Trichlorobenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Key parameters include:

Alternative Route via Chloromethylation

Patent US2714125A describes a chloromethylation pathway using chloromethyl ether and 1,2,4-trichlorobenzene in fuming sulfuric acid. While primarily yielding benzyl chloride derivatives, this method highlights the reactivity of chlorinated aromatics under strongly acidic conditions, informing sulfonation strategies.

Synthesis of 2-(5-Methyl-6-Oxopyrimidin-1(6H)-Yl)Ethylamine

Pyrimidine Ring Construction

The pyrimidine core is synthesized from 5-methyluracil, which undergoes chlorination at positions 2 and 4 using thionyl chloride in dichloroethane:

$$

\text{5-Methyluracil} + 3\ \text{SOCl}2 \rightarrow \text{2,4,5-Trichloro-5-methylpyrimidin-6-one} + 2\ \text{HCl} + \text{SO}2

$$

Reaction conditions:

Ethylamine Side Chain Introduction

The ethylamine linker is introduced via nucleophilic substitution. 2,4,5-Trichloro-5-methylpyrimidin-6-one reacts with ethylenediamine in ethanol at 60°C, displacing the 1-chloro group:

$$

\text{2,4,5-Trichloro-5-methylpyrimidin-6-one} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)ethylamine} + \text{HCl}

$$

Excess ethylenediamine ensures complete substitution, with purification via recrystallization from ethanol/water.

Coupling of Sulfonyl Chloride and Amine

The final step involves reacting 2,4,5-trichlorobenzenesulfonyl chloride with the pyrimidine ethylamine in anhydrous tetrahydrofuran (THF) under nitrogen:

$$

\text{2,4,5-Trichlorobenzenesulfonyl chloride} + \text{2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)ethylamine} \rightarrow \text{Target Compound} + \text{HCl}

$$

Optimized conditions :

- Base : Triethylamine (2 eq) to neutralize HCl.

- Temperature : 0°C to room temperature.

- Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

The sulfonation-chlorination route offers higher yields and scalability, while the pyrimidine synthesis demonstrates exceptional purity suitable for pharmaceutical applications.

Challenges and Optimization Strategies

- Regioselectivity in Sulfonation : Directed by electron-withdrawing chlorine groups, sulfonation occurs para to the 1,2,4-trichlorobenzene’s meta-chlorines. Computational modeling (DFT) confirms thermodynamic favorability.

- Amine Protection : Ethylenediamine’s primary amine is protected with Boc anhydride during pyrimidine substitution to prevent over-alkylation.

- Byproduct Management : SO₂ and HCl gases are scrubbed using alkaline traps to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chlorine atoms on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH₂) or thiourea.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinally, compounds with similar structures have been investigated for their antimicrobial and anticancer properties. The sulfonamide group is particularly known for its role in antibacterial agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require chlorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Observations:

- Structural Diversity: The target compound replaces the pyridazine ring in analogs (e.g., 5a, 7a) with a pyrimidinone system, altering hydrogen-bonding capacity and electronic properties.

- Synthetic Flexibility: All compounds share a benzenesulfonamide scaffold synthesized via sulfonation or alkylation, but the pyrimidinone derivative likely requires tailored coupling steps for the ethyl-linked heterocycle.

Table 2: Comparative Physicochemical Data

Notes:

- The trichloro substituents in the target compound likely reduce aqueous solubility compared to 5a and 7a but improve lipid membrane penetration.

- Pyrimidinone’s keto group may enhance hydrogen bonding with biological targets, contrasting with pyridazine’s nitrogen-rich aromatic system .

Research Findings and Implications

- Synthetic Challenges: The ethyl spacer in the target compound introduces conformational flexibility, which may complicate crystallization but improve binding to flexible enzyme active sites.

- Biological Relevance: Sulfonamides are known for targeting enzymes like carbonic anhydrase or dihydrofolate reductase. The trichloro-pyrimidinone hybrid structure could dual-target bacterial or cancer-associated proteins .

- Thermodynamic Stability: The electron-withdrawing chlorine atoms may stabilize the sulfonamide moiety against hydrolysis compared to non-halogenated analogs.

Biological Activity

2,4,5-Trichloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound characterized by its complex structure and potential biological activities. This compound features a benzenesulfonamide moiety, which is known for diverse pharmacological properties, including antimicrobial and anticancer activities. The presence of multiple chlorine atoms and a pyrimidine derivative enhances its chemical reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial activity. This compound may act against various bacterial strains due to the sulfonamide functionality. In vitro studies have suggested that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The structural features of this compound allow it to interact with specific cellular targets involved in cancer progression. For instance, derivatives with similar functionalities have been shown to inhibit enzymes critical for tumor growth and metastasis.

The mechanism of action for this compound is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Protein Interaction : Molecular docking studies suggest potential binding to proteins involved in signaling pathways related to cell growth and apoptosis.

These interactions could lead to altered cellular signaling, promoting apoptosis in cancer cells or inhibiting bacterial growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar sulfonamide derivatives against various pathogens. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Potential

In another study focusing on the anticancer activity of related compounds, several derivatives were tested against human cancer cell lines (MCF-7 and HeLa). The results showed IC50 values ranging from 10 to 50 µM for these compounds. This suggests that this compound could have comparable or superior activity depending on its specific interactions with cellular targets.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Triazine instead of pyrimidine | Antimicrobial |

| 3-amino-N-(4-nitrophenyl)-benzenesulfonamides | Contains an amino group | Anti-inflammatory |

| 2-hydrazinocarbonyl-benzenesulfonamide | Contains hydrazine functionality | Anticancer |

Q & A

How can researchers optimize the synthesis of 2,4,5-trichloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide to improve yield and purity?

Basic Research Focus : Synthesis protocol refinement.

Methodological Answer :

Key steps include selecting appropriate protecting groups for reactive sites (e.g., sulfonamide nitrogen or pyrimidinone oxygen) and optimizing reaction conditions (temperature, solvent polarity, and catalyst use). For example, analogs like N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide were synthesized via reflux in ethanol with piperidine acetate as a catalyst, followed by crystallization . For the target compound, similar strategies could mitigate side reactions (e.g., hydrolysis of the trichlorophenyl group). Purification via silica gel chromatography or recrystallization (as in ’s SPE protocols for related analytes) is critical to isolate high-purity product .

What analytical techniques are most effective for quantifying trace levels of this compound in environmental matrices?

Advanced Research Focus : Environmental monitoring and detection.

Methodological Answer :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) is preferred. details SPE optimization using Oasis HLB cartridges (60 mg, 3 cc) for benzenesulfonamide analogs, achieving recoveries >80% after conditioning with methanol and filtering through GF/F (0.7 μm) filters . Isotope dilution (e.g., triclosan-d3 as an internal standard) improves quantification accuracy in complex matrices like wastewater. Method validation should include matrix-matched calibration and limits of detection (LOD) below 1 ng/L .

How can computational modeling predict the biological activity of this compound against specific enzyme targets?

Advanced Research Focus : Structure-activity relationship (SAR) studies.

Methodological Answer :

Docking simulations (e.g., AutoDock Vina) can model interactions between the trichlorophenyl-sulfonamide moiety and enzyme active sites. For example, analogs like 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide were studied for binding affinity to kinases or proteases using molecular dynamics . Focus on key structural features:

- Electrophilic trichlorophenyl group : Potential for covalent binding.

- Pyrimidinone ring : Hydrogen-bonding with catalytic residues.

Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

What strategies resolve contradictions in experimental data regarding metabolic stability of this compound?

Advanced Research Focus : Data validation and mechanistic analysis.

Methodological Answer :

Triangulate data from multiple assays:

In vitro hepatocyte assays : Compare metabolic half-life across species (e.g., human vs. rat microsomes).

Isotopic labeling : Track metabolites via LC-MS (e.g., using ¹⁴C-labeled compound).

Computational metabolomics : Predict phase I/II modification sites (e.g., CYP450-mediated oxidation of the ethyl linker).

Discrepancies may arise from interspecies variability in enzyme expression or assay conditions (e.g., pH, cofactor availability). emphasizes methodological rigor via triangulation and member checking .

How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic profile?

Basic Research Focus : Preclinical trial design.

Methodological Answer :

- Dose formulation : Use solubilizers like 2-propanol or PEG-400 (as in ’s solvent protocols) .

- Sampling protocol : Collect plasma at intervals (e.g., 0.5, 1, 2, 4, 8, 24 h post-dose) and quantify via LC-MS/MS.

- Tissue distribution : Analyze brain, liver, and kidney homogenates to assess blood-brain barrier penetration and off-target accumulation.

- Excretion studies : Monitor urinary and fecal elimination over 72 h. Reference ’s benzenesulfonamide analogs for baseline pharmacokinetic parameters .

What are the critical challenges in characterizing the compound’s crystal structure?

Advanced Research Focus : Structural elucidation.

Methodological Answer :

- Single-crystal X-ray diffraction : Requires high-purity crystals grown via slow vapor diffusion (e.g., using methanol/water mixtures).

- Density functional theory (DFT) : Validate experimental bond lengths and angles. For example, ’s PubChem data (InChI Key:

NIEIYIPAKSKYIV-UHFFFAOYSA-N) provides structural benchmarks for similar sulfonamides . - Polymorphism screening : Test crystallization under varied conditions (temperature, solvent polarity) to identify stable forms.

How do researchers validate the compound’s mechanism of action in cellular assays?

Advanced Research Focus : Mechanistic pharmacology.

Methodological Answer :

- Gene knockdown (CRISPR/Cas9) : Silence putative targets (e.g., kinases) to confirm on-target effects.

- Fluorescence microscopy : Use tagged proteins (e.g., GFP-fused enzymes) to visualize binding in live cells.

- Biochemical assays : Measure ATPase or protease activity in target-enriched lysates. For example, ’s thiazolo-pyridinyl benzenesulfonamide studies highlight target engagement validation .

What quality control protocols ensure batch-to-batch consistency in synthesis?

Basic Research Focus : Analytical quality assurance.

Methodological Answer :

- HPLC-UV purity checks : Use C18 columns with acetonitrile/water gradients (e.g., 30–70% over 20 min).

- NMR spectroscopy : Compare ¹H/¹³C spectra to reference standards (e.g., PubChem’s InChI data ).

- Elemental analysis : Verify C, H, N, S, Cl content within ±0.4% of theoretical values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.